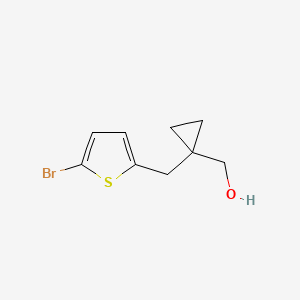
(1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol: is an organic compound with the molecular formula C9H11BrOS It features a cyclopropyl group attached to a methanol moiety, which is further connected to a brominated thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination to form 5-bromothiophene.
Formation of Cyclopropylmethyl Bromide: Cyclopropylmethanol is converted to cyclopropylmethyl bromide using hydrobromic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in (1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative without the bromine substituent.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Biological Probes: Can be used as a probe to study biological systems due to its brominated thiophene moiety.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals, especially those targeting specific pathways involving thiophene derivatives.
Industry:
Material Science: Applications in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol would depend on its specific application. For instance, in biological systems, it may interact with specific proteins or enzymes, altering their function. The brominated thiophene moiety could play a role in binding to specific molecular targets, while the cyclopropyl group may influence the compound’s overall stability and reactivity.
類似化合物との比較
- (5-Bromothiophen-2-yl)methanol
- Cyclopropylmethanol
- Thiophene derivatives with various substituents
Comparison:
- Structural Uniqueness: The combination of a brominated thiophene ring with a cyclopropyl group and a methanol moiety makes (1-((5-Bromothiophen-2-yl)methyl)cyclopropyl)methanol unique compared to other similar compounds.
- Reactivity: The presence of the bromine atom and the hydroxyl group provides multiple sites for chemical reactions, making it versatile for various synthetic applications.
- Applications: While similar compounds may have specific uses, the unique structure of this compound allows for a broader range of applications in different fields.
特性
分子式 |
C9H11BrOS |
|---|---|
分子量 |
247.15 g/mol |
IUPAC名 |
[1-[(5-bromothiophen-2-yl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H11BrOS/c10-8-2-1-7(12-8)5-9(6-11)3-4-9/h1-2,11H,3-6H2 |
InChIキー |
MRTFDEYVSQYSQF-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=CC=C(S2)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


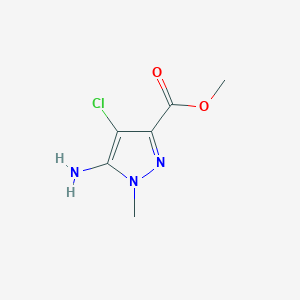
![3-Methyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13519571.png)

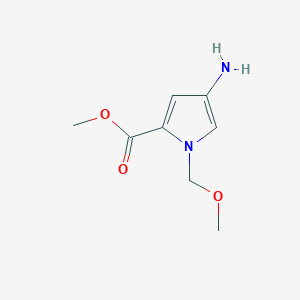
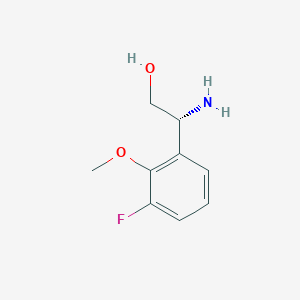
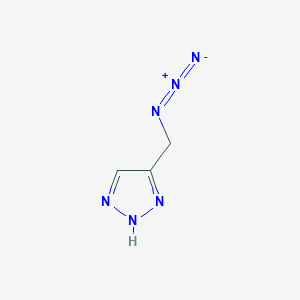
![1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carbonitrile](/img/structure/B13519592.png)
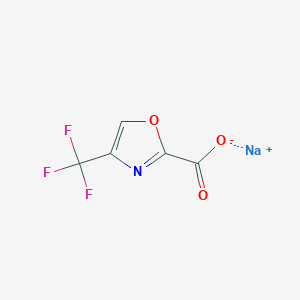

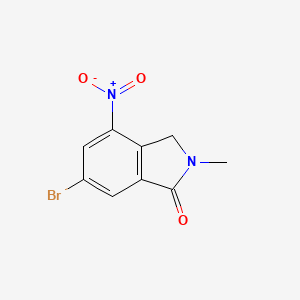
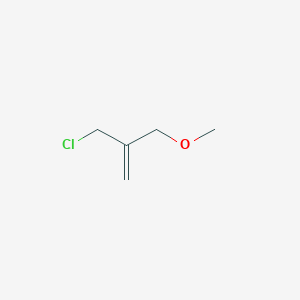
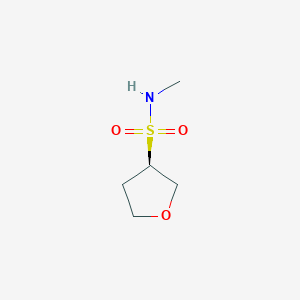

![3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride](/img/structure/B13519644.png)
